Lifitegrast-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H24Cl2N2O7S |
|---|---|
Poids moléculaire |
621.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3,3-dideuterio-3-(2,3,4,6-tetradeuterio-5-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1/i2D,3D,4D,11D,12D2 |
Clé InChI |
JFOZKMSJYSPYLN-LURSSPOTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Lifitegrast-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lifitegrast-d6, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast (B1675323). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Lifitegrast is a prescription eye drop used to treat the signs and symptoms of dry eye disease.[1] It functions by inhibiting the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the inflamed ocular surface.[2][3] This blockade disrupts the inflammatory cascade associated with dry eye disease.[1]
This compound is a deuterated version of Lifitegrast, where six hydrogen atoms on the phenyl ring of the 3-(methylsulfonyl)phenyl)propanoic acid moiety have been replaced with deuterium (B1214612). Deuterated compounds are of significant interest in pharmaceutical research as the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established synthetic routes for Lifitegrast, utilizing a deuterated starting material. A practical approach involves the coupling of two key intermediates: 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and (S)-2-amino-3-(3-(methylsulfonyl)phenyl-d6)propanoic acid.
Proposed Synthetic Scheme
The synthesis commences with the activation of the carboxylic acid of 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Intermediate A), followed by amide bond formation with the deuterated amino acid, (S)-2-amino-3-(3-(methylsulfonyl)phenyl-d6)propanoic acid (Intermediate B-d6).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
-
Activation of Intermediate A: To a solution of 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 1-2 hours to form the activated ester.[4]
-
Coupling Reaction: To the activated ester solution, add (S)-2-amino-3-(3-(methylsulfonyl)phenyl-d6)propanoic acid (1.05 eq). Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Extraction: Upon completion, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1N HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity and enantiomeric excess of this compound.
Table 1: HPLC Methods for this compound Analysis
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | SunFire C18 (250 x 4.6 mm, 5 µm)[5] | Chiralpak AD-H (250 x 4.6 mm, 5.0 µm)[6] |
| Mobile Phase | A: Water with 0.1% Orthophosphoric AcidB: Acetonitrile/Methanol (50:50 v/v)[5] | n-Hexane/2-Propanol/Formic Acid (500:500:2 v/v/v)[6] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] |
| Detection | UV at 260 nm[6] | UV at 260 nm[6] |
| Column Temp. | 25 °C[7] | 40 °C[6] |
| Expected Ret. Time | Dependent on gradient, but should be a single major peak | Two well-resolved peaks for S and R enantiomers |
| LOD | 0.50 µg/mL[5] | Not specified |
| LOQ | 1.52 µg/mL[5] | Not specified |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₉H₁₈D₆Cl₂N₂O₇S |
| Molecular Weight | 621.51 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Parent Ion [M+H]⁺ | m/z 622.1 |
| Key Fragment Ions | Expected fragments similar to Lifitegrast, with a +6 Da shift for fragments containing the deuterated phenyl ring. For example, the transition for Lifitegrast-d4 is m/z 620.1 → 375.1, so a similar fragmentation is expected for d6.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For this compound, the absence of signals in the aromatic region corresponding to the deuterated phenyl ring is a key indicator of successful deuteration.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic protons of benzofuran (B130515) and tetrahydroisoquinoline rings; aliphatic protons of the tetrahydroisoquinoline and propanoic acid moieties. | The signals corresponding to the phenyl protons of the 3-(methylsulfonyl)phenyl moiety will be absent. |
| ¹³C NMR | Aromatic and aliphatic carbons. | The carbons attached to deuterium will show a characteristic triplet in the proton-coupled spectrum and may have a slightly different chemical shift compared to the non-deuterated analog. |
Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Mechanism of Action: Signaling Pathway
Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface. The following diagram illustrates the signaling pathway inhibited by Lifitegrast.
Caption: Mechanism of action of Lifitegrast in inhibiting T-cell mediated inflammation.
Conclusion
This technical guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is based on established, scalable methods for Lifitegrast, and the analytical protocols provide a clear path for confirming the identity and purity of the final compound. The successful synthesis and characterization of this compound will enable further investigation into its pharmacokinetic properties and potential therapeutic advantages.
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lifitegrast-d6 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for Lifitegrast-d6. Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat the signs and symptoms of dry eye disease (DED).[1] Its deuterated form, this compound, serves as a critical internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). Understanding the CoA is paramount for ensuring the identity, purity, and quality of this standard in research and drug development.
Decoding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides crucial data on its chemical and physical properties.
Typical Data Presentation
The quantitative and qualitative data found on a CoA for this compound are summarized below.
| Parameter | Typical Specification | Description |
| Compound Name | This compound | The common chemical name for the deuterated compound. |
| CAS Number | 1025967-78-5 (Unlabelled) | The unique Chemical Abstracts Service registry number for the non-isotopically labelled parent compound. |
| Molecular Formula | C₂₉H₁₈D₆Cl₂N₂O₇S | The elemental composition, indicating the presence of six deuterium (B1214612) (D) atoms.[2] |
| Molecular Weight | 621.51 g/mol | The mass of one mole of the deuterated compound.[2] |
| Appearance | White to off-white solid | A qualitative description of the physical state and color of the material.[3] |
| Purity (LC-MS) | ≥98% (typically >99%) | The percentage of the desired compound in the sample, determined by Liquid Chromatography-Mass Spectrometry.[3][4] |
| Identity (LC-MS) | Consistent with structure | Confirmation that the mass spectrum of the compound matches the expected molecular weight and fragmentation pattern.[3] |
| Identity (¹H NMR) | Consistent with structure | Confirmation that the Nuclear Magnetic Resonance spectrum matches the expected chemical structure, accounting for the deuterium labelling. |
| Storage Conditions | -20°C or -80°C | The recommended temperature for long-term storage to ensure stability.[3] |
Mechanism of Action: The Therapeutic Context
To appreciate the analytical characterization, it is essential to understand the biological role of Lifitegrast. Dry eye disease is driven by a T-cell mediated inflammatory cascade on the ocular surface.[5] Lifitegrast acts as a small-molecule integrin antagonist that blocks the interaction between Lymphocyte Function-Associated antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on corneal and conjunctival cells.[6][7] This blockade prevents T-cell activation and migration, thereby reducing the release of pro-inflammatory cytokines and mitigating ocular surface inflammation.[8][9][10]
Core Analytical Methodologies and Protocols
The data on a CoA is generated through a series of rigorous analytical tests. The workflow ensures the final product is pure, correctly identified, and stable.
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[11][12] For Lifitegrast, both chiral and reverse-phase methods are relevant.
-
Objective: To quantify the percentage of this compound relative to any organic impurities.
-
Principle: The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a solid material (stationary phase). Differences in the chemical interactions between the sample components and the stationary phase cause them to separate. A detector at the end of the column measures the amount of each component as it elutes.
-
Typical Protocol (Reverse-Phase):
-
Column: SunFire C18 (250 x 4.6 mm, 5µm) or equivalent.[13]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and water, often with an acid modifier like orthophosphoric acid or formic acid to improve peak shape.[1][13]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV spectrophotometry at a wavelength where Lifitegrast has strong absorbance, such as 260 nm.[1][13]
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as area percent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass analysis capability of mass spectrometry, providing unequivocal identification and sensitive quantification.[14]
-
Objective: To confirm the molecular weight of this compound and assess its purity.
-
Principle: After components are separated by the LC system, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum that confirms the molecular weight of the eluted compound.
-
Typical Protocol:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UPLC) system is often used for higher resolution and faster analysis times.[15]
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for molecules like Lifitegrast.
-
Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a triple quadrupole, allows for highly selective and sensitive detection.[15]
-
Data Analysis: The primary ion corresponding to the protonated this compound molecule ([M+H]⁺) is monitored. The presence of a peak at the expected m/z confirms its identity. Purity is assessed similarly to HPLC, by comparing the peak area of the target compound to all other detected masses. For a deuterated standard, the MS can also confirm high isotopic enrichment by showing a minimal signal at the mass of the non-deuterated Lifitegrast.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is an indispensable tool for the definitive structural elucidation of organic molecules.[14]
-
Objective: To confirm that the chemical structure of the synthesized material is consistent with this compound.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. Certain atomic nuclei (like ¹H, protons) absorb and re-emit this electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each proton, allowing for a complete structural map of the molecule.
-
Protocol Details:
-
Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve the sample so that the solvent itself does not produce an overwhelming signal in the ¹H NMR spectrum.
-
Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of its non-deuterated counterpart. The key confirmation of successful deuteration is the absence or significant reduction of proton signals at the positions where deuterium atoms have been incorporated. The remaining signals and their splitting patterns must match the rest of the Lifitegrast structure. The CoA confirms this match with the statement "Consistent with structure."[3]
-
References
- 1. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifitegrast - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 10. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpns.com [ijrpns.com]
- 12. researchgate.net [researchgate.net]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of Lifitegrast-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and analytical considerations for Lifitegrast-d6, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast. This document is intended to serve as a resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, or for other research applications requiring a stable isotope-labeled version of the parent compound.
Commercial Availability
This compound is available for research purposes from several specialized chemical suppliers. It is typically offered as a deuterated analytical reference standard. Researchers can procure this compound from vendors such as Cerilliant and BDG Synthesis.[1] It is important to note that this compound is intended for research use only and not for human or veterinary use.
Chemical and Physical Data
This compound is a synthetic, deuterated form of Lifitegrast where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Property | Value | Source |
| Chemical Formula | C₂₉H₁₈D₆Cl₂N₂O₇S | [1] |
| Molecular Weight | 621.51 g/mol | [1] |
| Appearance | White to off-white solid | Assumed from Lifitegrast |
| Purity | >98% (Typical) | Based on supplier information |
| Isotopic Enrichment | Not publicly available | - |
Note: While a specific Certificate of Analysis (CoA) for this compound with detailed purity and isotopic enrichment data was not publicly available at the time of this writing, suppliers of research-grade deuterated standards typically provide a batch-specific CoA upon request. A sample CoA for the non-deuterated Lifitegrast from MedChemExpress indicates a purity of 99.29% as determined by LCMS.
Synthesis and Purification
Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the synthesis would logically follow the established routes for Lifitegrast, incorporating a deuterated starting material or reagent at a suitable step. General methods for the deuteration of N-acyl amino acids, which is a core structural feature of Lifitegrast, often involve methods such as acid- or base-catalyzed exchange in a deuterated solvent (e.g., D₂O) or the use of deuterated reducing agents.
A plausible synthetic approach would involve the coupling of a deuterated phenylalanine derivative with the benzofuran-isoquinoline carboxylic acid core of the molecule. The purification of this compound would likely employ standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity required for a reference standard.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of this compound and separating it from any potential impurities or degradants. While a specific method for this compound is not published, methods for the non-deuterated form can be adapted.
Illustrative HPLC Method for Lifitegrast:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a potential pH modifier like formic acid or a buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 260 nm)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
This is a generalized protocol and would require optimization and validation for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound and determining the positions and extent of deuterium incorporation.
-
¹H NMR: Will show the absence of signals at the positions where hydrogen has been replaced by deuterium. Integration of the remaining proton signals can provide information about the degree of deuteration.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
²H NMR: Can be used to directly observe the deuterium signals and confirm their locations within the molecule.
Sample Preparation for NMR:
A small amount of the this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) and transferred to an NMR tube for analysis.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and confirming the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule, with minor peaks representing the natural isotopic abundance of other elements and any residual non-deuterated or partially deuterated species.
Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2] This interaction is a key step in the inflammatory cascade, particularly in the context of T-cell activation and recruitment. The following diagram illustrates a simplified representation of this signaling pathway and the point of intervention for Lifitegrast.
Experimental Workflow for Quantification using this compound
The following diagram outlines a typical experimental workflow for the quantification of Lifitegrast in a biological matrix using this compound as an internal standard.
References
Lifitegrast-d6: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Lifitegrast-d6, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast. The guide also details the established mechanism of action of Lifitegrast and outlines relevant experimental protocols for its study, which are applicable to its deuterated form in many research contexts.
Core Molecular Data
Quantitative data for this compound and its parent compound, Lifitegrast, are summarized in the table below for direct comparison. The inclusion of deuterium (B1214612) in this compound results in a higher molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₉H₁₈D₆Cl₂N₂O₇S | 621.51[1][2] |
| Lifitegrast | C₂₉H₂₄Cl₂N₂O₇S | 615.48 |
Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast operates by disrupting a key inflammatory pathway mediated by T-lymphocytes. It is a direct competitive antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1)[1][2][3]. LFA-1 is an integrin found on the surface of T-cells, while ICAM-1 is expressed on the surface of various cells, including those on the ocular surface, and is upregulated during inflammation[1][3].
The binding of LFA-1 to ICAM-1 is a critical step in the activation and migration of T-cells to inflammatory sites[1][2]. This interaction facilitates the formation of an "immunological synapse," which leads to the release of pro-inflammatory cytokines[2]. By binding to LFA-1, Lifitegrast physically blocks its ability to connect with ICAM-1, thereby inhibiting T-cell adhesion, migration, and the subsequent inflammatory cascade[1][2]. This mechanism is central to its therapeutic effects in conditions like dry eye disease[2].
Experimental Protocols
The following are summaries of established experimental methodologies for the study of Lifitegrast, which can be adapted for research involving this compound. Deuterated standards are commonly used in quantitative mass spectrometry-based assays.
Quantification in Biological Matrices (LC-MS/MS)
This protocol is designed for the sensitive detection of Lifitegrast in human plasma and tear samples and is directly applicable for using this compound as an internal standard.
-
Sample Preparation (Human Plasma):
-
To a 50 µL plasma sample, add the internal standard solution (Lifitegrast-d4 was used in the reference study; this compound would be an appropriate substitute).
-
Perform a liquid-liquid extraction.
-
-
Sample Preparation (Human Tears):
-
To a 50 µL tear sample, add 50 µL of the internal standard working solution.
-
Mix the sample at 1600 rpm for 1 minute.
-
Add 400 µL of an acetonitrile/water mixture (30:70, containing 0.1% v/v formic acid).
-
Centrifuge at 2120 ×g for 10 minutes at 4°C.
-
Transfer 30 µL of the supernatant into 330 µL of the acetonitrile/water mixture.
-
-
Chromatography and Mass Spectrometry:
-
Inject 2 µL of the prepared sample into a UPLC-MS/MS system.
-
The method described achieved a lower limit of quantification (LLOQ) of 25.00 pg/ml in plasma and 4.00 µg/ml in tears[4].
-
Impurity Profiling (RP-HPLC)
This protocol is used to identify and quantify impurities in bulk Lifitegrast, a critical component of drug development and quality control.
-
Chromatographic Conditions:
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision[6].
In Vivo Efficacy in a Murine Model of Dry Eye Disease
This protocol describes an experimental workflow to assess the anti-inflammatory effects of Lifitegrast in an animal model.
-
Induction of Dry Eye Disease (DED):
-
Treatment:
-
Efficacy Assessment:
-
Measure corneal fluorescein (B123965) staining scores to assess corneal damage[7].
-
Quantify T-cell populations in the cornea and draining lymph nodes using flow cytometry[7].
-
Assess tear secretion levels[7].
-
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
In-Depth Technical Guide: Safety and Handling of Lifitegrast-d6
Disclaimer: A specific Safety Data Sheet (SDS) for Lifitegrast-d6 was not located in the public domain. This guide is compiled based on safety data for the non-deuterated parent compound, Lifitegrast. The toxicological and physical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. This information is intended for use by qualified researchers and scientists.
Substance Identification and Properties
Lifitegrast is a small-molecule integrin antagonist used for the treatment of dry eye disease.[1][2] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][3]
Table 1: Chemical and Physical Properties of Lifitegrast
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₄Cl₂N₂O₇S | [1] |
| Molecular Weight | 615.48 g/mol | [1] |
| Appearance | Not Determined | [4] |
| Solubility | The sodium salt has high solubility in aqueous media. | [2] |
| Melting Point | Undetermined | [4] |
| Boiling Point | Undetermined | [4] |
| Flash Point | Not Applicable | [4] |
Hazard Identification and Toxicological Information
Lifitegrast is not classified as a hazardous substance or mixture.[5][6] However, it is suspected of damaging fertility or the unborn child.[4]
Table 2: Toxicological Data Summary
| Effect | Observation | Source |
| Acute Toxicity | No irritant effect on skin or eyes. No sensitizing effects known. | [4] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA-Ca. No evidence of carcinogenic effects reported. | [4][7] |
| Mutagenicity | No evidence of mutagenic effects reported. | [7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361). In rats, intravenous use did not produce teratogenicity at clinically relevant exposures; however, omphalocele has been observed at the lowest dose tested in rabbits. | [4][8] |
| Specific Target Organ Toxicity | No data available for single or repeated exposure. | [6] |
Adverse Effects in Clinical Use (Ophthalmic Solution): The most common adverse reactions (5-25% of patients) reported from clinical trials of Lifitegrast ophthalmic solution include instillation site irritation, dysgeusia (taste distortion), and reduced visual acuity.[7][9] Less common adverse reactions (1-5%) include blurred vision, conjunctival hyperemia, eye irritation, headache, and sinusitis.[8]
Handling, Storage, and Personal Protection
Handling:
-
Avoid contact with skin and eyes.[10]
-
Avoid the formation of dust and aerosols.[10]
-
Use in a well-ventilated place.[11]
-
Handle in accordance with good industrial hygiene and safety practices.[10]
-
Wash hands before breaks and at the end of the workday.[10]
Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.[5][6]
-
Recommended storage temperature for the powder is -20°C for up to 3 years.[5]
-
Keep away from direct sunlight and sources of ignition.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[10]
-
Hand Protection: Wear protective gloves. Gloves must be inspected prior to use.[10]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals.[10]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are formed.[5]
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | Procedure | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [10] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [5][10] |
| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Consult a physician. | [4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. | [10] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Special Hazards: The nature of decomposition products is not known.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[10]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[10]
-
Environmental Precautions: Do not let the product enter drains, sewers, or surface/ground water.[4][10]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]
Experimental Protocols and Workflows
Mechanism of Action Signaling Pathway
The primary mechanism of Lifitegrast involves the inhibition of T-cell mediated inflammation on the ocular surface. It acts as a competitive antagonist to LFA-1.[1][12]
Caption: Lifitegrast blocks the LFA-1 and ICAM-1 interaction, inhibiting T-cell mediated inflammation.
General Laboratory Handling Workflow
This workflow outlines the standard procedure for handling this compound powder in a research setting.
Caption: Recommended workflow for safe handling of this compound powder in a laboratory setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifitegrast - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. molcore.com [molcore.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lifitegrast in Biological Matrices using a Validated LC-MS/MS Method with Lifitegrast-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Lifitegrast (B1675323) in biological samples, such as plasma and ocular tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lifitegrast-d6, to ensure accuracy and precision.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease. Accurate quantification of Lifitegrast in biological matrices is crucial for pharmacokinetic studies, toxicokinetic assessments, and clinical trial monitoring. This application note describes a robust and sensitive LC-MS/MS method for the determination of Lifitegrast, utilizing this compound as the internal standard (IS) to correct for matrix effects and procedural variability. The method is suitable for a range of biological samples and has been validated according to regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Analytes: Lifitegrast, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Plasma (e.g., rabbit, human), Ocular tissue homogenates
-
Reagents for Sample Preparation: Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column, such as an Atlantis dC18 (5 µm, 2.1 × 150 mm), is recommended.[1]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Lifitegrast and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lifitegrast by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards and QC Samples: Spike the appropriate biological matrix with the Lifitegrast working standard solutions to create calibration standards at various concentration levels. Similarly, prepare QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and ocular tissue homogenates.[1]
-
To 100 µL of the biological sample (plasma or tissue homogenate), add the internal standard (this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-like solvent (e.g., 100 µL of 50:50 acetonitrile:water).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
2.5.1. Liquid Chromatography
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm)[1]
-
Mobile Phase A: 0.1% Formic acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL
2.5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity for both the analyte and the internal standard.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for Lifitegrast in rabbit plasma and ocular tissues using this compound as the internal standard.[1]
| Parameter | Rabbit Plasma | Ocular Tissue Homogenates |
| Linearity Range | 2 - 500 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Accuracy (%) | 95.76 - 106.80 | 94.42 - 112.80 |
| Inter-day Accuracy (%) | 95.76 - 106.80 | 94.42 - 112.80 |
| Intra-day Precision (%RSD) | < 8.56 | < 9.72 |
| Inter-day Precision (%RSD) | < 8.56 | < 9.72 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of Lifitegrast using LC-MS/MS.
Caption: Workflow for Lifitegrast quantification by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lifitegrast in various biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for supporting pharmacokinetic and other drug development studies. The detailed protocol and established performance characteristics offer a solid foundation for researchers to implement this analytical method in their laboratories.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Bioanalysis of Lifitegrast in Plasma Samples Using Lifitegrast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease.[1][2][3] Accurate and reliable quantification of lifitegrast in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the bioanalysis of lifitegrast in plasma samples using a stable isotope-labeled internal standard, Lifitegrast-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus leading to more accurate and reproducible results.[4][5]
Mechanism of Action of Lifitegrast
Lifitegrast exerts its therapeutic effect by binding to the integrin LFA-1, a protein found on the surface of leukocytes. This binding blocks the interaction between LFA-1 and its ligand, the intercellular adhesion molecule-1 (ICAM-1).[1][2] The overexpression of ICAM-1 is a known factor in inflammatory conditions such as dry eye disease. The LFA-1/ICAM-1 interaction is a key step in the formation of an immunological synapse, which leads to T-cell activation and migration to target tissues.[1][2] By inhibiting this interaction, lifitegrast reduces T-cell mediated inflammation.[6]
Experimental Protocol
This protocol is a composite based on established methods for the determination of lifitegrast in biological matrices.[7][8]
Materials and Reagents
-
Lifitegrast reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting lifitegrast from plasma samples.[8]
-
Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex to ensure homogeneity. Transfer a 100 µL aliquot of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in acetonitrile) to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Atlantis dC18, 5 µm, 2.1 × 150 mm)[8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lifitegrast: 615.2 → 145.0[8]this compound: 621.2 → 145.1[8] |
| Gas Parameters | Optimize nebulizer gas, heater gas, and collision gas pressures for maximum signal intensity. |
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of lifitegrast in plasma.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lifitegrast-d6 in Ocular Tissue Sample Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease. It functions by inhibiting the interaction between LFA-1 on T-cells and its ligand, the intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the ocular surface in inflammatory conditions.[1][2] To support pharmacokinetic and drug distribution studies in ocular tissues, a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Lifitegrast-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[3] This document provides detailed application notes and protocols for the quantification of Lifitegrast in various ocular tissues using this compound as an internal standard.
Mechanism of Action of Lifitegrast
Lifitegrast exerts its therapeutic effect by disrupting the T-cell mediated inflammatory cascade in dry eye disease. It competitively binds to LFA-1 on T-lymphocytes, preventing its interaction with ICAM-1 on the surface of corneal and conjunctival epithelial cells. This blockade inhibits T-cell adhesion, migration, and activation, ultimately reducing the release of pro-inflammatory cytokines and mitigating ocular surface inflammation.[1][2]
Quantitative Analysis of Lifitegrast in Ocular Tissues using LC-MS/MS
A validated LC-MS/MS method for the simultaneous determination of Lifitegrast in rabbit plasma, cornea, conjunctiva, and sclera has been established, utilizing this compound as the internal standard.[3]
Method Validation Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of Lifitegrast in rabbit ocular tissue homogenates.[3]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ocular Tissue Homogenates | Lifitegrast | 5 - 500 | ≥ 0.99 | 5 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Ocular Tissue Homogenates | 15 (Low QC) | 94.42 - 112.80 | ≤ 9.72 | 98.67 - 105.33 | ≤ 8.45 |
| 150 (Mid QC) | 97.47 - 103.60 | ≤ 6.87 | 99.87 - 102.40 | ≤ 5.21 | |
| 400 (High QC) | 98.90 - 104.50 | ≤ 5.43 | 100.25 - 103.50 | ≤ 4.78 |
QC: Quality Control, RSD: Relative Standard Deviation
Experimental Protocols
Ocular Tissue Sample Preparation
This protocol describes the extraction of Lifitegrast from ocular tissues for LC-MS/MS analysis.[3]
Materials:
-
Ocular tissues (cornea, conjunctiva, sclera)
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Accurately weigh the collected ocular tissue samples (cornea, conjunctiva, or sclera).
-
Add an appropriate volume of deionized water to the tissue sample.
-
Homogenize the tissue sample until a uniform suspension is obtained.
-
In a clean microcentrifuge tube, pipette an aliquot of the tissue homogenate.
-
Add a known amount of the this compound internal standard working solution to the homogenate.
-
Vortex the mixture for 30 seconds.
-
Add three volumes of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are the instrumental parameters for the analysis of Lifitegrast and this compound.[3]
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series |
| Column | Atlantis dC18 (5 µm, 2.1 × 150 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lifitegrast) | m/z 615.2 → 145.0 |
| MRM Transition (this compound) | m/z 621.2 → 145.1 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
MRM: Multiple Reaction Monitoring
Application: Pharmacokinetic Studies in Ocular Tissues
The described analytical method has been successfully applied to pharmacokinetic studies of Lifitegrast in rabbits following topical ophthalmic administration.[3] After administration, Lifitegrast was found to be predominantly distributed in the anterior segment of the eye, with the highest concentrations observed in the cornea and conjunctiva, which are the target tissues for the treatment of dry eye disease.[4][5][6] Peak tissue concentrations were generally observed at 0.5 hours post-dose.[3] The use of this compound as an internal standard ensures the accuracy and reliability of these pharmacokinetic measurements, which are essential for understanding the drug's disposition in the eye and for the development of new ophthalmic formulations.[3]
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lifitegrast-d6 as an Internal Standard in Pharmacokinetic Studies of Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lifitegrast-d6 as an internal standard in the quantitative analysis of Lifitegrast (B1675323) in various biological matrices. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, crucial for accurate pharmacokinetic assessments in preclinical and clinical studies.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1] Accurate determination of its concentration in biological fluids and tissues is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable bioanalysis.[1] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[2][3][4]
Mechanism of Action of Lifitegrast
Lifitegrast functions by binding to the integrin LFA-1 on leukocytes and preventing its interaction with its ligand, intercellular adhesion molecule-1 (ICAM-1).[5][6] This interaction is a key step in the inflammatory cascade associated with dry eye disease, leading to T-cell activation and migration.[5][7] By blocking this interaction, Lifitegrast reduces ocular surface inflammation.[8]
Quantitative Bioanalysis using this compound
A sensitive and specific LC-MS/MS method is the standard for the quantification of Lifitegrast in biological matrices. This compound serves as the internal standard (IS) to ensure accuracy.
Summary of Quantitative Data
The following table summarizes the parameters for the quantification of Lifitegrast using a deuterated internal standard in various biological matrices as reported in published studies.
| Parameter | Human Plasma | Human Tear | Rabbit Plasma | Rabbit Ocular Tissues (Cornea, Conjunctiva, Sclera) |
| Internal Standard | Lifitegrast-d4[9][10][11] | Lifitegrast-d4[9][10][11] | This compound[1] | This compound[1] |
| Linear Range | 25.00–2000.00 pg/mL[9][10][11] | 4.00–1000.00 µg/mL[9][10][11] | 2–500 ng/mL[1] | 5–500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 25.00 pg/mL[9][10] | 4.00 µg/mL[9] | 2 ng/mL[1] | 5 ng/mL[1] |
| Intra-day Accuracy (%) | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Not explicitly stated, but method complied with regulatory criteria.[9][10] | 95.76–106.80[1] | 94.42–112.80[1] |
| Inter-day Accuracy (%) | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Not explicitly stated, but method complied with regulatory criteria.[9][10] | 95.76–106.80[1] | 94.42–112.80[1] |
| Intra-day Precision (%) | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Within 8.56[1] | Within 9.72[1] |
| Inter-day Precision (%) | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Not explicitly stated, but method complied with regulatory criteria.[9][10] | Within 8.56[1] | Within 9.72[1] |
| Sample Preparation | Liquid-Liquid Extraction[9][10] | Protein Precipitation[9] | Protein Precipitation with Acetonitrile[1] | Protein Precipitation with Acetonitrile[1] |
Experimental Protocols
The following are detailed protocols synthesized from published literature for the quantification of Lifitegrast in biological samples using this compound as an internal standard.
Protocol 1: Quantification of Lifitegrast in Rabbit Plasma and Ocular Tissues
This protocol is based on the methodology described for pharmacokinetic studies in rabbits.[1]
1. Materials and Reagents:
-
Lifitegrast and this compound standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rabbit plasma and ocular tissue homogenates
2. Sample Preparation:
-
Plasma:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Ocular Tissues (Cornea, Conjunctiva, Sclera):
-
Homogenize the tissues in an appropriate buffer.
-
To 50 µL of tissue homogenate, add 150 µL of acetonitrile containing this compound.
-
Follow steps 1.2 to 1.4 for plasma samples.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma or tissue homogenate with known concentrations of Lifitegrast.
-
The calibration curves are constructed by plotting the peak area ratio of Lifitegrast to this compound against the nominal concentration of Lifitegrast.
-
A linear regression with a weighting factor (e.g., 1/x²) is typically used.
Protocol 2: General Workflow for Bioanalytical Sample Analysis
The following diagram illustrates a typical workflow for the bioanalysis of Lifitegrast in pharmacokinetic studies.
Conclusion
The use of this compound as an internal standard in LC-MS/MS based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of Lifitegrast. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, enabling accurate and precise quantification of Lifitegrast in various biological matrices. Adherence to these or similarly validated methods is crucial for generating high-quality data to support regulatory submissions and to further understand the clinical pharmacology of Lifitegrast.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for internal standard introduction for quantitative analysis using on-line solid-phase extraction LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lifitegrast-d6 in Drug Development
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED).[1][2][3][4][5][6] In the course of preclinical and clinical development, the quantitative analysis of lifitegrast in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Deuterated stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision. Lifitegrast-d6, a deuterated analog of lifitegrast, serves as an ideal internal standard for the quantification of lifitegrast in various biological samples. These application notes provide an overview of the use of this compound in drug development and detailed protocols for its application.
Application of this compound in Bioanalysis
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of lifitegrast. Its utility spans across various stages of drug development:
-
Preclinical Pharmacokinetics: In animal studies, this compound is used to accurately measure lifitegrast concentrations in plasma, tears, and ocular tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]
-
Clinical Pharmacokinetics: During clinical trials, this compound is essential for quantifying lifitegrast in human plasma and tears to establish its pharmacokinetic profile in patients, assess bioavailability, and support dose selection.[1][8][9]
-
Toxicokinetic (TK) Studies: In toxicology studies, this compound helps in the accurate measurement of systemic exposure to lifitegrast, which is critical for correlating exposure levels with toxicity findings.
-
Bioequivalence Studies: For the development of generic formulations, this compound is used in bioequivalence studies to compare the pharmacokinetic profiles of the generic and innovator products.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of lifitegrast in preclinical and clinical studies, where a deuterated internal standard such as this compound would be employed for accurate quantification.
Table 1: Pharmacokinetic Parameters of Lifitegrast in Rabbits Following Topical Ocular Administration [3][7]
| Tissue | Cmax (ng/g) | Tmax (h) | AUC0-8 (ng·h/g) |
| Anterior Segment | |||
| Conjunctiva (palpebral) | 5,190 - 14,200 | ~0.25 - 1 | 12,000 - 36,600 |
| Cornea | 5,930 - 9,620 | ~0.25 - 1 | 13,400 - 30,800 |
| Sclera (anterior) | 5,870 - 11,200 | ~0.25 - 1 | 11,200 - 17,500 |
| Aqueous Humor | 45.9 - 195 | ~0.25 - 1 | 492 - 1,130 |
| Posterior Segment | |||
| Sclera (posterior) | 369 - 826 | ~0.25 - 1 | 1,570 - 2,360 |
| Vitreous Humor | 0 - 8.1 | ~0.25 - 1 | - |
| Plasma | 9.52 - 17.4 (ng/mL) | 0.25 | - |
Table 2: Pharmacokinetic Parameters of Lifitegrast in Humans [1][4][9]
| Parameter | Value |
| Topical Ocular Administration | |
| Tmax (plasma) | As early as 5 minutes |
| Cmax (plasma) | <5 nM (<2.9 ng/mL) |
| Trough Plasma Concentrations | 0.55 - 3.74 ng/mL |
| Protein Binding | |
| Human Plasma Protein Binding | ~99% |
| Human Serum Albumin Binding | 95% - 98% |
| Human α1-acid Glycoprotein Binding | 31.6% - 51.1% |
Experimental Protocols
Protocol 1: Quantification of Lifitegrast in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of lifitegrast in human plasma samples obtained from clinical trials.
2. Materials and Reagents:
-
Lifitegrast analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
3. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Sciex API-5000™ or equivalent)[3]
-
Analytical column (e.g., C18 column)
4. Standard and IS Solution Preparation:
-
Lifitegrast Stock Solution (1 mg/mL): Accurately weigh and dissolve lifitegrast in a suitable solvent (e.g., DMSO or methanol).
-
Lifitegrast Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in 50:50 ACN:water. The optimal concentration should be determined during method development.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add 50 µL of the this compound IS working solution to all wells except for the blank matrix samples (to which 50 µL of 50:50 ACN:water is added).
-
Vortex the plate for 1 minute.
-
Add 200 µL of ACN containing 0.1% FA to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate lifitegrast from endogenous matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lifitegrast: Determine the precursor and product ion transitions (e.g., m/z [M+H]+ → fragment).
-
This compound: Determine the precursor and product ion transitions (e.g., m/z [M+H+6]+ → fragment).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
7. Data Analysis:
-
Integrate the peak areas for lifitegrast and this compound.
-
Calculate the peak area ratio (lifitegrast/Lifitegrast-d6).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of lifitegrast in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantification of Lifitegrast in Rabbit Plasma and Ocular Tissues Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lifitegrast (B1675323) in rabbit plasma and key ocular tissues (cornea, conjunctiva, and sclera). The methodology employs a stable isotope-labeled internal standard, lifitegrast-d6, to ensure high accuracy and precision. The described protocols are essential for pharmacokinetic studies, enabling researchers to accurately assess the distribution of lifitegrast in target ocular tissues following topical administration. The presented data demonstrates the method's linearity, precision, and accuracy, making it suitable for regulated bioanalytical studies.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1][2] Understanding its concentration in plasma and ocular tissues is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method for lifitegrast quantification in rabbit biological matrices, which is a common animal model for ophthalmic drug development.[1][3][4][5]
Experimental Protocols
Sample Preparation
A protein precipitation method is utilized for the extraction of lifitegrast and its d6-internal standard from plasma and ocular tissue homogenates.[2]
Materials:
-
Rabbit plasma or ocular tissue homogenate (cornea, conjunctiva, sclera)
-
Lifitegrast and this compound stock solutions
-
Acetonitrile (B52724) (ACN), HPLC grade
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma or tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard (IS) working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of lifitegrast from biological matrices.
Liquid Chromatography
LC System: High-performance liquid chromatography (HPLC) system Column: Atlantis dC18 column (5 µm, 2.1 × 150 mm)[2] Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.[2] The specific gradient is detailed below. Flow Rate: 0.2 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Gradient Elution Program:
| Time (min) | 0.1% Formic Acid in Water (%) | Acetonitrile (%) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 3.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Mass Spectrometry
MS System: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), positive mode Multiple Reaction Monitoring (MRM) Transitions:
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
LC-MS/MS Analysis Workflow
Caption: Schematic of the LC-MS/MS detection process for lifitegrast.
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Calibration Curve Linearity
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rabbit Plasma | 2 - 500 | > 0.99 |
| Ocular Tissue Homogenates | 5 - 500 | > 0.99 |
Data synthesized from the performance characteristics described in the cited literature.[2]
Precision and Accuracy
Rabbit Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2 | < 8.6 | < 8.6 | 95.8 - 106.8 |
| Low | 6 | < 8.6 | < 8.6 | 95.8 - 106.8 |
| Medium | 50 | < 8.6 | < 8.6 | 95.8 - 106.8 |
| High | 400 | < 8.6 | < 8.6 | 95.8 - 106.8 |
Ocular Tissues (Cornea, Conjunctiva, Sclera)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 9.8 | < 9.8 | 94.4 - 112.8 |
| Low | 15 | < 9.8 | < 9.8 | 94.4 - 112.8 |
| Medium | 150 | < 9.8 | < 9.8 | 94.4 - 112.8 |
| High | 400 | < 9.8 | < 9.8 | 94.4 - 112.8 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. Precision and accuracy data are presented as ranges based on published findings.[2]
Application to a Pharmacokinetic Study
This method was successfully applied to a pharmacokinetic study in rabbits following ophthalmic administration of lifitegrast.[2] Peak tissue concentrations were observed at 0.5 hours after dosing, with the highest concentrations found in the cornea and conjunctiva, which are the primary sites of action for dry eye disease.[2] Systemic absorption was low, with only a small fraction of the administered dose detected in plasma.[2]
Pharmacokinetic Parameters in Rabbits
| Matrix/Tissue | Cmax (ng/mL or ng/g) | Tmax (h) |
| Plasma | < 18 | ~0.25 - 1 |
| Conjunctiva (Palpebral/Bulbar) | 5,190 - 14,200 | ~0.25 - 1 |
| Cornea | 5,930 - 9,620 | ~0.25 - 1 |
| Anterior Sclera | 5,190 - 14,200 | ~0.25 - 1 |
| Aqueous Humor | 45.9 - 195 | ~0.25 - 1 |
| Iris-Ciliary Body | 79 - 190 | ~0.25 - 1 |
Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration. Data represents the range of values observed across different formulations in pharmacokinetic studies.[1][3][4]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of lifitegrast in rabbit plasma and ocular tissues. The use of a deuterated internal standard ensures data integrity. This methodology is well-suited for supporting preclinical pharmacokinetic and ocular distribution studies essential for the development of ophthalmic drugs.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Common issues with deuterated internal standards like Lifitegrast-d6
Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the use of deuterated internal standards, such as Lifitegrast-d6, in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards like this compound?
The most frequent challenges associated with deuterated internal standards include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment (e.g., solvent, matrix).[1][2][3] This is also known as back-exchange.
-
Chromatographic Shift: The deuterated internal standard and the unlabeled analyte having slightly different retention times during liquid chromatography (LC) analysis.[1][2]
-
Differential Matrix Effects: The analyte and the deuterated internal standard experiencing different levels of ion suppression or enhancement from components in the sample matrix.[1][2]
-
Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard material.[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
Isotopic exchange can occur when deuterium atoms on the internal standard are replaced by protons, which is more likely under certain conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][4]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[1][5]
-
Temperature: Higher temperatures can increase the rate of isotopic exchange.[5][6]
-
Solvent Composition: Protic solvents such as water and methanol (B129727) can serve as a source of protons, facilitating deuterium exchange.[5][6]
Losing the deuterium label can compromise the accuracy of your results by creating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high calculated analyte concentrations.[1][5]
Q3: My deuterated internal standard and analyte show different retention times. What causes this and how can I fix it?
This phenomenon, known as the "isotope effect," is often observed in reversed-phase chromatography where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2] This can lead to differential matrix effects, where the analyte and internal standard are exposed to varying levels of ion suppression or enhancement, ultimately affecting analytical accuracy.[2]
To address this, you can:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if there is a significant separation.
-
Adjust Chromatography: Consider using a column with lower resolution or adjusting the mobile phase composition to ensure the analyte and internal standard elute as a single, co-eluting peak.[2][7]
Q4: What are differential matrix effects and how can they affect my results?
Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2] This "differential matrix effect" can lead to inaccurate quantification. For instance, if the analyte experiences more ion suppression than the deuterated internal standard, the analyte concentration will be overestimated.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Isotopic Exchange
If you suspect isotopic exchange is occurring, follow this guide to diagnose and address the issue.
Symptoms of Isotopic Exchange:
-
A decrease in the internal standard signal over time or with changes in sample preparation conditions.[3]
-
An unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.[3]
-
A chromatographic peak for the analyte appearing at the retention time of the internal standard.[3]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over a time course.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it using your standard sample preparation protocol.
-
Incubated Samples: Spike the internal standard into the blank matrix and reconstitution solvent. Incubate these samples at different temperatures (e.g., 4°C and room temperature) for various time points (e.g., 4, 8, and 24 hours).
-
-
Sample Analysis: After incubation, process the samples and analyze them via LC-MS/MS.
-
Data Evaluation:
-
Monitor the signal intensity of the deuterated internal standard over time.
-
Monitor the mass transition for the unlabeled analyte to check for any increase in its signal.
-
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Blank Matrix | 0 | 4 | 7.4 | 0% | No |
| Blank Matrix | 24 | 4 | 7.4 | <2% | No |
| Blank Matrix | 24 | 25 | 7.4 | 10% | Yes |
| Reconstitution Solvent | 24 | 25 | 8.5 | 25% | Yes |
| Reconstitution Solvent | 24 | 4 | 6.0 | <1% | No |
Interpretation: The hypothetical data suggests that the internal standard is unstable at room temperature, with increased degradation in a slightly basic reconstitution solvent.[3] Lowering the temperature and acidifying the solvent can significantly reduce isotopic exchange.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting isotopic interference with Lifitegrast-d6 in mass spec
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Lifitegrast-d6 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Lifitegrast and this compound analysis?
A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometer signal of the analyte (Lifitegrast) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] This happens because Lifitegrast naturally contains a small percentage of heavier isotopes (like ¹³C). These heavier isotopes can result in a mass-to-charge ratio (m/z) for Lifitegrast that is identical or very close to the m/z of the this compound internal standard, leading to an artificially inflated signal for the internal standard and compromising the accuracy of quantification.[2]
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to Lifitegrast, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This similarity allows it to compensate for variability in the analytical process, such as sample loss during extraction or matrix effects in the ion source.[3] The mass difference created by the six deuterium (B1214612) atoms allows the mass spectrometer to differentiate it from the unlabeled Lifitegrast, which is crucial for accurate quantification.
Q3: What are the consequences of unaddressed isotopic interference in my Lifitegrast assay?
A3: If not addressed, isotopic interference can lead to significant analytical problems, including:
-
Inaccurate Quantification: The measured concentration of Lifitegrast may be underestimated, particularly at lower concentrations where the relative contribution of the interference is more pronounced.[2]
-
Non-linear Calibration Curves: The relationship between the analyte concentration and the instrument response may become non-linear, affecting the reliability and accuracy of the assay.[4][5][6]
-
Compromised Assay Precision: The overall precision and reproducibility of your analytical method can be negatively impacted.[1]
Q4: How can I confirm that isotopic interference is affecting my analysis with this compound?
A4: A straightforward way to confirm isotopic interference is to analyze a high-concentration sample of unlabeled Lifitegrast without adding the this compound internal standard.[1] During this analysis, monitor the mass transition (MRM) for this compound. If a peak is detected at the retention time of Lifitegrast in the channel for this compound, it confirms the presence of isotopic interference.[1]
Troubleshooting Guides
Issue 1: I've confirmed isotopic interference. How can I mitigate it?
If you have confirmed that the Lifitegrast signal is contributing to the this compound signal, there are several strategies you can employ to mitigate this interference. The flowchart below outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for isotopic interference.
Strategy 1: Optimize the Concentration of the Internal Standard (this compound)
-
Rationale: Increasing the concentration of this compound can diminish the relative contribution of the interfering signal from unlabeled Lifitegrast.[1][5]
-
Procedure:
-
Prepare a series of quality control (QC) samples with your standard Lifitegrast concentrations.
-
Spike these samples with a higher concentration of the this compound internal standard than you were previously using.
-
Analyze the samples and evaluate the impact on the accuracy and precision of your measurements. A significant improvement indicates this may be a viable solution.
-
Strategy 2: Select Alternative MRM Transitions
-
Rationale: It may be possible to find a precursor or product ion for this compound that is not subject to interference from unlabeled Lifitegrast. This could involve monitoring a less abundant isotope of the internal standard.[1][4][6]
-
Procedure:
-
Infuse a solution of pure this compound to identify all potential product ions.
-
Similarly, infuse a high-concentration solution of unlabeled Lifitegrast to identify its isotopic profile and fragmentation pattern.
-
Compare the mass spectra to find a unique and sufficiently intense MRM transition for this compound that is free from interference from Lifitegrast.
-
Validate the new MRM transition for sensitivity, specificity, and linearity.
-
Strategy 3: Apply a Mathematical Correction
-
Rationale: If optimizing the method does not fully eliminate the interference, a mathematical correction can be applied to the data.[1][2][7]
-
Procedure:
-
Experimentally determine the average percentage of the Lifitegrast signal that contributes to the this compound signal. This is done by analyzing various concentrations of unlabeled Lifitegrast and measuring the response in the this compound channel.[1]
-
Use this "interference factor" to subtract the contribution from the measured response of the internal standard in your unknown samples using the following formula: Corrected IS Response = Measured IS Response - (Analyte Response * Interference Factor)[2]
-
This correction must be thoroughly validated to ensure it provides accurate results across the entire calibration range.[1]
-
Issue 2: My calibration curve is non-linear at high concentrations.
A non-linear calibration curve, particularly one that curves downwards at higher concentrations, is a classic symptom of isotopic interference.[5] This occurs because as the concentration of unlabeled Lifitegrast increases, its isotopic contribution to the this compound signal becomes more significant, leading to an underestimation of the true analyte-to-internal standard ratio.
The logical relationship is illustrated below:
Caption: Logical relationship of isotopic interference.
To resolve this, apply the mitigation strategies outlined in the previous section, starting with optimizing the internal standard concentration or selecting alternative MRM transitions.
Experimental Protocols
Protocol: Assessment of Isotopic Contribution
This protocol details the experimental procedure to quantify the extent of isotopic interference from Lifitegrast to the this compound signal.
-
Preparation of Standards:
-
Prepare a series of calibration standards of unlabeled Lifitegrast at concentrations spanning your typical analytical range. Include a standard at your Upper Limit of Quantification (ULOQ).
-
Prepare these standards in the same biological matrix (e.g., plasma, tears) as your unknown samples.
-
Crucially, do not add the this compound internal standard to these specific samples.
-
-
Sample Analysis:
-
Analyze these samples using your established LC-MS/MS method.
-
Monitor both the primary MRM transition for Lifitegrast and the MRM transition for this compound.
-
-
Data Analysis:
-
At the retention time of Lifitegrast, measure the peak area in the this compound channel. This is the "interfering signal."
-
Separately, analyze a blank matrix sample spiked with only the this compound internal standard at its working concentration and measure its peak area. This is the "true IS signal."
-
Calculate the percentage of cross-contribution at each concentration of Lifitegrast using the formula: % Contribution = (Peak Area of Interfering Signal / Peak Area of True IS Signal) * 100
-
Data Presentation
The results from the isotopic contribution assessment can be summarized in a table for clarity.
Table 1: Example Data for Isotopic Contribution Assessment
| Lifitegrast Concentration (ng/mL) | Peak Area in Lifitegrast Channel | Peak Area in this compound Channel (Interfering Signal) | % Contribution to IS Signal* |
| 10 | 50,000 | 250 | 0.05% |
| 100 | 500,000 | 2,500 | 0.5% |
| 1000 | 5,000,000 | 25,000 | 5.0% |
| 2000 (ULOQ) | 10,000,000 | 50,000 | 10.0% |
*Based on a hypothetical true IS signal peak area of 500,000.
This table clearly demonstrates how the contribution of the analyte to the internal standard signal increases with the analyte's concentration. A contribution of more than a few percent at the ULOQ typically warrants corrective action.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing matrix effects in Lifitegrast quantification with a deuterated IS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lifitegrast (B1675323) using LC-MS/MS with a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Lifitegrast quantification?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of Lifitegrast from biological samples like plasma, tears, or ocular tissues, these effects can lead to inaccurate and imprecise quantification.[1] This interference can either suppress or enhance the signal of the analyte, leading to erroneous results.[2] The primary cause of matrix effects in plasma and serum are phospholipids (B1166683) from cell membranes which can co-extract with Lifitegrast.[1]
Q2: Why is a deuterated internal standard (IS) recommended for Lifitegrast analysis?
A2: A deuterated internal standard, such as Lifitegrast-d4 or Lifitegrast-d6, is considered the gold standard for robust and reliable LC-MS quantification.[3][4] Because a deuterated IS is nearly identical to Lifitegrast in its physicochemical properties, it behaves similarly during sample preparation, extraction, and chromatography.[3][5] This allows it to compensate for variations in sample recovery and, most importantly, for matrix effects.[3][6] Any signal suppression or enhancement experienced by Lifitegrast will be mirrored by the deuterated IS, ensuring the ratio between the two remains constant and allowing for accurate quantification.[3]
Q3: What are the key considerations when using a deuterated internal standard?
A3: For optimal performance, several factors should be considered:
-
Isotopic Purity: The deuterated standard should have high isotopic purity (ideally ≥98%) to avoid contributing to the signal of the unlabeled analyte.[3]
-
Position of Deuterium (B1214612) Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.[3]
-
Co-elution: The deuterated standard should co-elute with Lifitegrast for the most effective correction of matrix effects.[3]
-
Concentration: The concentration of the IS should be consistent across all samples and calibration standards.[7]
Q4: What are common sample preparation techniques for Lifitegrast analysis?
A4: Common techniques to extract Lifitegrast from biological matrices and minimize matrix effects include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins.[4][8]
-
Liquid-Liquid Extraction (LLE): This method separates Lifitegrast from matrix components based on its solubility in two immiscible liquids.[9][10]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT and LLE, effectively removing phospholipids.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Lifitegrast Quantification
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the sample preparation method is robust and consistently executed. Inadequate vortexing or phase separation can lead to variability.
-
Optimize Chromatography: Modify the chromatographic method to better separate Lifitegrast and its deuterated IS from co-eluting matrix components.[8] Monitoring for phospholipids can help identify regions of ion suppression.[2]
-
Evaluate a Different Extraction Technique: If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract.[8]
-
Issue 2: Ion Suppression or Enhancement is Observed
-
Possible Cause: Co-elution of matrix components (e.g., phospholipids) with Lifitegrast.
-
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of Lifitegrast solution into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample to identify retention times where ion suppression or enhancement occurs.[1][8]
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of Lifitegrast spiked into an extracted blank matrix with the peak area of Lifitegrast in a neat solution at the same concentration.[1][11] A significant difference indicates the presence of matrix effects.
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or change the analytical column to separate Lifitegrast from the interfering matrix components.[2]
-
Issue 3: Deuterated Internal Standard Signal is Unstable
-
Possible Cause: Instability of the deuterated IS or hydrogen-deuterium exchange.
-
Troubleshooting Steps:
-
Verify IS Stability: Assess the stability of the deuterated IS in the stock solution and in the final extracted samples under the storage conditions.
-
Check for H-D Exchange: Ensure that the deuterium labels are on stable positions of the Lifitegrast molecule and are not prone to exchange with protons from the solvent.[3] Avoid labeling on -OH, -NH, or -SH groups.[3]
-
Ensure Proper Storage: Store deuterated standards under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation or exchange.[7]
-
Quantitative Data Summary
| Parameter | Matrix | Sample Preparation | Lifitegrast Recovery (%) | IS Recovery (%) | Matrix Effect (%) | LLOQ | Ref |
| Lifitegrast | Plasma | Liquid-Liquid Extraction | 75.06 - 78.88 | 75.30 | Not explicitly quantified, but method validated | 25.00 pg/mL | [10] |
| Lifitegrast | Tear | Protein Precipitation | 90.06 - 104.03 | 98.67 | Not explicitly quantified, but method validated | 4.00 µg/mL | [10] |
| Lifitegrast | Rabbit Plasma | Protein Precipitation | Not specified | Not specified | Not explicitly quantified, but method validated | 2 ng/mL | [4] |
| Lifitegrast | Rabbit Ocular Tissues | Protein Precipitation | Not specified | Not specified | Not explicitly quantified, but method validated | 5 ng/mL | [4] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation (for Rabbit Plasma and Ocular Tissues) [4]
-
To a 100 µL aliquot of rabbit plasma or tissue homogenate, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Sample Preparation: Liquid-Liquid Extraction (for Human Plasma) [10]
-
To a 50 µL aliquot of human plasma, add 50 µL of the Lifitegrast-d4 internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 2120 ×g for 10 minutes at 4°C.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Parameters for Lifitegrast Quantification [10]
-
LC System: UPLC system
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Lifitegrast: m/z 616.1 → 373.1
-
Lifitegrast-d4: m/z 620.1 → 375.1
-
-
Source Temperature: 550°C
-
Ion Spray Voltage: 5500V
Visualizations
Caption: Workflow for addressing matrix effects in bioanalysis.
Caption: Logic of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Lifitegrast-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Lifitegrast-d6 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to a decreased signal intensity of the precursor ion (the intact molecule of interest) and an increased signal of fragment ions. For quantitative analysis, where this compound is often used as an internal standard, this can compromise the accuracy and precision of the results by leading to an underestimation of the analyte concentration.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation are excessive energy being transferred to the this compound ions in the ion source. This energy can come from two main sources:
-
High Voltages: Elevated voltages applied to components like the sampling cone or declustering potential (also known as fragmentor voltage) can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1][2]
-
High Temperatures: Elevated temperatures in the ion source or for desolvation can provide thermal energy that contributes to the breakdown of the molecule.[1]
Q3: What are the expected precursor and product ions for this compound in an LC-MS/MS analysis?
Based on published methods, the mass transition (precursor ion → product ion) for this compound is typically monitored at m/z 621.2 → 145.1.[3] The precursor ion at m/z 621.2 corresponds to the protonated molecule of this compound, [M+H]⁺. The product ion at m/z 145.1 is a characteristic fragment. The goal of preventing in-source fragmentation is to maximize the signal of the m/z 621.2 precursor ion before it enters the collision cell for intentional fragmentation.
Q4: Can the mobile phase composition affect in-source fragmentation?
Yes, the mobile phase composition can influence ionization efficiency and, to some extent, the stability of the generated ions. While a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) is commonly used for Lifitegrast (B1675323) analysis, significant in-source fragmentation may warrant re-evaluation of the mobile phase additives.[3] In some cases, using different additives or solvent systems can lead to "softer" ionization conditions and reduce fragmentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Step 1: Confirming In-Source Fragmentation
The first step is to confirm that the observed fragmentation is indeed occurring in the ion source.
Procedure:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Acquire data in full scan mode.
-
Observe the relative intensities of the precursor ion (m/z 621.2) and any potential fragment ions.
-
Gradually increase the cone voltage/declustering potential while monitoring the ion intensities.
-
If the intensity of the precursor ion decreases while the intensity of a fragment ion increases, this is a strong indication of in-source fragmentation.
Step 2: Optimizing Mass Spectrometer Parameters
The following parameters are critical in controlling the amount of energy imparted to the ions in the source.
Methodology for Optimization:
A systematic approach to optimizing these parameters is recommended. This can be done by infusing a standard solution of this compound and varying one parameter at a time while keeping others constant.
-
Cone Voltage / Declustering Potential / Fragmentor Voltage:
-
Start with a low setting (e.g., 20 V).
-
Gradually increase the voltage in small increments (e.g., 5-10 V) and monitor the intensity of the this compound precursor ion (m/z 621.2).
-
Plot the precursor ion intensity against the voltage to find the optimal value that gives the best signal intensity with minimal fragmentation.
-
-
Source and Desolvation Temperatures:
-
Begin with a moderate source temperature (e.g., 120 °C) and desolvation temperature (e.g., 350 °C).
-
If fragmentation is still observed, incrementally decrease the temperatures (e.g., in 25 °C steps for desolvation temperature and 10 °C for source temperature).
-
Monitor the precursor ion signal at each step to find a balance between efficient desolvation and minimal fragmentation.
-
Table 1: Recommended Starting and Optimization Ranges for MS Parameters
| Parameter | Recommended Starting Value | Optimization Range | Rationale |
| Cone Voltage / Declustering Potential | 20 V | 10 - 60 V | Lower voltages reduce the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[2] |
| Source Temperature | 120 °C | 100 - 150 °C | Lower temperatures minimize thermal stress on the analyte. |
| Desolvation Temperature | 350 °C | 250 - 500 °C | Reduces the thermal energy imparted to the ions, but must be sufficient for efficient solvent evaporation. |
| Capillary Voltage | 3.0 kV | 1.0 - 4.0 kV | While less directly linked to fragmentation than cone voltage, extreme values can sometimes contribute to unstable ion generation. |
Step 3: Experimental Protocols
Protocol for Cone Voltage Optimization:
-
Prepare a this compound standard solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up direct infusion: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial MS settings: Set the mass spectrometer to acquire in full scan mode over a mass range that includes the precursor and expected fragment ions (e.g., m/z 100-700). Set the source and desolvation temperatures to moderate values (e.g., 120 °C and 400 °C, respectively).
-
Vary the cone voltage: Begin with a low cone voltage (e.g., 15 V). Acquire data for a stable period (e.g., 1 minute). Increase the cone voltage in 5 V increments, acquiring data at each step, up to a value where significant fragmentation is observed (e.g., 80 V).
-
Analyze the data: For each voltage setting, determine the average intensity of the precursor ion (m/z 621.2) and any major fragment ions.
-
Determine the optimal voltage: Plot the intensities of the precursor and fragment ions against the cone voltage. The optimal cone voltage will be the value that provides the highest precursor ion intensity with the lowest fragment ion intensity.
Visualizations
Caption: The process of in-source fragmentation of this compound.
Caption: Troubleshooting workflow for preventing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Lifitegrast-d6 Signal Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal variability in replicate injections of Lifitegrast-d6 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the this compound internal standard (IS) signal across a single batch of replicate injections. What are the potential causes?
Signal instability of an internal standard can undermine the accuracy of quantitative analysis.[1] The primary reasons for this variability can be categorized into three main areas: sample and material preparation, LC-MS method instability, and instrument-related issues.[1]
Troubleshooting Guide:
| Potential Cause | Troubleshooting Steps |
| Sample & Material Preparation Issues | 1. Verify Internal Standard Concentration: Re-prepare the this compound working solution. An error in the initial preparation can lead to inconsistent spiking. 2. Ensure Homogeneous Spiking: Ensure the IS solution is thoroughly mixed with the sample before any extraction or precipitation steps. Inadequate mixing is a common source of variability. 3. Check for Contamination: Use fresh, high-purity solvents and reagents. Contaminated mobile phases or extraction solvents can introduce interfering substances.[1][2] 4. Evaluate Sample Extraction Consistency: Inconsistent recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to variability.[3] |
| LC-MS Method Instability | 1. Assess for Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially at non-stable positions or under acidic/basic conditions.[4][5] This can alter the mass of the IS and affect its signal. Consider performing a stability assessment of this compound in your sample matrix and solvent conditions. 2. Investigate Differential Matrix Effects: Even with a stable isotope-labeled IS, slight differences in elution time between the analyte and IS can lead to them experiencing different degrees of ion suppression or enhancement from co-eluting matrix components.[1][2][4] 3. Optimize Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can lead to inconsistent integration and signal variability. Re-evaluate column choice, mobile phase composition, and gradient profile. |
| Instrument-Related Issues | 1. Check for Leaks: Inspect the LC system for any leaks, which can cause pressure fluctuations and inconsistent flow rates. 2. Clean the Ion Source: A contaminated ion source is a frequent cause of signal drift and instability.[2] Regularly clean the ion source components according to the manufacturer's recommendations. 3. Verify Autosampler Performance: Inconsistent injection volumes from a faulty autosampler can directly lead to signal variability.[1] Perform an injection precision test. 4. Monitor Mass Spectrometer Performance: Check for any drift in the mass spectrometer's sensitivity over the course of the run.[3] |
Q2: Our this compound signal is consistently drifting (either increasing or decreasing) over the course of a long analytical run. What could be the cause?
Signal drift is a common issue in LC-MS analysis and can often be attributed to changes in the system over time.[6]
Troubleshooting Guide:
| Potential Cause | Troubleshooting Steps |
| Column Equilibration & Temperature | 1. Ensure Adequate Column Equilibration: Insufficient equilibration of the analytical column before starting the run can lead to a drifting retention time and signal. 2. Check Column Temperature Stability: Fluctuations in the column oven temperature can affect retention times and ionization efficiency. Ensure the column compartment is maintaining a stable temperature. |
| Ion Source Contamination/Charging | 1. Progressive Source Contamination: The gradual buildup of non-volatile matrix components on the ion source can lead to a steady decline in signal intensity.[2] 2. Source Charging Effects: Over time, insulating surfaces within the ion source can accumulate charge, which can affect the ion optics and lead to signal drift. |
| Mobile Phase Issues | 1. Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of a volatile component or degradation can cause signal drift. 2. Microbial Growth: In aqueous mobile phases, microbial growth can occur over time, leading to system contamination and signal instability.[2] |
Q3: We suspect isotopic exchange is occurring with our this compound. How can we confirm this and what are the mitigation strategies?
Isotopic exchange, the replacement of deuterium with hydrogen, can compromise the integrity of the internal standard.[5] This is more likely if the deuterium labels are on labile positions like heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[5][7]
Experimental Protocol to Assess Isotopic Exchange:
-
Prepare Stability Samples:
-
Spike this compound into a blank matrix (the same type as your study samples).
-
Spike this compound into your sample preparation/reconstitution solvent.
-
-
Incubate: Store these samples under the same conditions as your typical sample preparation and analysis workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Analyze and Compare:
-
Analyze the incubated samples alongside a freshly prepared (T=0) sample.
-
Monitor the signal intensity of both this compound and the unlabeled Lifitegrast (B1675323).
-
A significant decrease in the this compound signal and/or an increase in the unlabeled Lifitegrast signal in the incubated samples compared to the T=0 sample is indicative of isotopic exchange.
-
Mitigation Strategies:
| Strategy | Description |
| Optimize pH | Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze isotopic exchange.[5] |
| Control Temperature | Perform sample preparation steps at a lower temperature to reduce the rate of exchange. |
| Use Aprotic Solvents | Where possible, use aprotic solvents for sample reconstitution to minimize the source of protons for exchange. |
| Consider ¹³C-Labeled Internal Standard | If isotopic exchange is persistent and problematic, switching to a ¹³C-labeled internal standard is a more robust solution as carbon isotopes are not susceptible to exchange.[8] |
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS analysis of Lifitegrast. Note that these are examples and should be optimized for your specific instrumentation and matrix.
Table 1: Example LC-MS/MS Parameters for Lifitegrast Analysis
| Parameter | Value | Reference |
| LC Column | Atlantis dC18 (5 µm, 2.1 × 150 mm) | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9] |
| Mobile Phase B | Acetonitrile (B52724) | [9] |
| Flow Rate | 0.3 mL/min | Adapted from[9] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Adapted from[9] |
| MRM Transition (Lifitegrast) | 615.2 → 145.0 | [9] |
| MRM Transition (this compound) | 621.2 → 145.1 | [9] |
Table 2: Example Linearity and Sensitivity
| Matrix | Linear Range | LLOQ | Reference |
| Rabbit Plasma | 2 - 500 ng/mL | 2 ng/mL | [9] |
| Rabbit Ocular Tissues | 5 - 500 ng/mL | 5 ng/mL | [9] |
| Human Plasma | 25.00 - 2000.00 pg/mL | 25.00 pg/mL | [10][11][12] |
| Human Tear | 4.00 - 1000.00 µg/mL | 4.00 µg/mL | [10][11][12] |
Experimental Protocols
Protocol 1: Sample Preparation for Lifitegrast Analysis in Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Evaluation of Differential Matrix Effects
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Lifitegrast and this compound in a clean solvent (e.g., mobile phase A).
-
Set 2 (Post-Extraction Spike): Extract blank matrix using your established protocol. Spike Lifitegrast and this compound into the final extract.
-
Set 3 (Pre-Extraction Spike): Spike Lifitegrast and this compound into the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
-
Compare the matrix effect for Lifitegrast and this compound. A significant difference indicates differential matrix effects.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Chromatographic Co-elution of Lifitegrast and Lifitegrast-d6
Welcome to the technical support center for the analysis of Lifitegrast (B1675323) and its deuterated internal standard, Lifitegrast-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in the analysis of Lifitegrast?
A1: A deuterated internal standard (IS) is used in quantitative mass spectrometry-based assays to improve the accuracy and precision of the measurement. This compound is chemically identical to Lifitegrast, except that six hydrogen atoms have been replaced with deuterium. This results in a higher mass, allowing it to be distinguished from the analyte by the mass spectrometer. Because the IS and the analyte have nearly identical physicochemical properties, they behave similarly during sample preparation and chromatographic separation. This allows the IS to compensate for variations in extraction efficiency, matrix effects, and instrument response.
Q2: What are the potential causes of co-elution between Lifitegrast and this compound?
A2: While deuterated internal standards are designed to co-elute with the analyte for optimal quantification, complete co-elution can sometimes lead to issues like ion suppression. However, the more common problem is peak splitting or tailing that may be misinterpreted as co-elution.[1] True co-elution of distinct peaks is less likely given their similar structures, but peak shape problems can mimic this issue.[1][2] Potential causes for poor peak shape that can be mistaken for co-elution include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]
-
Solvent Mismatch: A significant difference in elution strength between the injection solvent and the mobile phase can cause peak distortion.[3]
-
Column Degradation: Loss of stationary phase or contamination of the column can lead to poor peak shape.[2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lifitegrast, which can in turn impact peak shape.[4]
Q3: How can I confirm if I have a co-elution issue?
A3: Confirming co-elution involves a systematic investigation:
-
Peak Shape Analysis: Examine the peak shape of both the analyte and the internal standard. Tailing or fronting peaks can indicate an underlying issue that is not true co-elution.[5]
-
Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the spectral purity across the peak. A non-homogenous spectrum suggests the presence of more than one compound.[5][6]
-
Peak Purity Analysis: Utilize the peak purity function in your chromatography data system (CDS) to determine if a peak is spectrally pure.[5]
-
Varying Injection Volume: Injecting a smaller sample volume can help determine if the issue is related to column overload. If the peak shape improves with a smaller injection, overload is a likely cause.[1]
Troubleshooting Guide: Resolving Co-elution and Peak Shape Issues
This guide provides a systematic approach to troubleshoot and resolve co-elution and peak shape problems encountered during the analysis of Lifitegrast and this compound.
Initial Assessment
Before modifying your method, it is crucial to confirm that you are facing a true co-elution problem by following the steps outlined in FAQ 3 . If co-elution or significant peak asymmetry is confirmed, proceed with the following troubleshooting workflow.
Systematic Troubleshooting Workflow
It is recommended to modify one parameter at a time to isolate the variable that resolves the issue.
Caption: A stepwise workflow for troubleshooting co-elution.
Experimental Protocols
Recommended Initial LC-MS/MS Method
This method is a good starting point for the analysis of Lifitegrast and this compound and can be optimized as needed. This protocol is based on methods described for the analysis of Lifitegrast in biological matrices.[7][8]
Table 1: Recommended Initial LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | Atlantis dC18 (5 µm, 2.1 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lifitegrast: 615.2 → 145.0this compound: 621.2 → 145.1 |
| Internal Standard | This compound |
Table 2: Recommended Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 30 |
| 8.0 | 30 |
Protocol for Mobile Phase pH Optimization
If peak tailing is observed, particularly for Lifitegrast which has basic functional groups, adjusting the mobile phase pH can help.[1][4] Operating at a lower pH can ensure that residual silanol (B1196071) groups on the column packing are protonated, minimizing secondary interactions that can cause tailing.[1]
-
Prepare Mobile Phases: Prepare separate batches of Mobile Phase A (0.1% formic acid in water, pH ~2.7) and buffered mobile phases at pH 3.0, 3.5, and 4.0 using formic acid and ammonium (B1175870) formate.
-
Equilibrate the System: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject Standard Solution: Inject a standard solution containing both Lifitegrast and this compound.
-
Evaluate Peak Shape: Analyze the peak shape (asymmetry factor) for both compounds at each pH condition.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peaks.
Data Presentation
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Lifitegrast | C₂₉H₂₄Cl₂N₂O₇S | 615.48 |
| This compound | C₂₉H₁₈D₆Cl₂N₂O₇S | 621.52 |
Table 4: Example of Expected Retention Times and Peak Asymmetry
| Compound | Expected Retention Time (min) | Acceptable Peak Asymmetry |
| Lifitegrast | 3.5 - 4.5 | 0.9 - 1.5 |
| This compound | 3.5 - 4.5 | 0.9 - 1.5 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observed chromatographic problem.
Caption: Causal links between experimental issues and peak problems.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lifitegrast-d6 vs. Non-Deuterated Internal Standards: A Comparative Guide to Bioanalytical Accuracy
For researchers, scientists, and drug development professionals, the pursuit of precise and accurate quantification of therapeutic agents in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Lifitegrast-d6, and non-deuterated internal standards for the quantification of the ophthalmic drug lifitegrast (B1675323).
Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are widely considered the "gold standard" in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is predicated on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] In contrast, a non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte.[3] While more readily available and less expensive, its physicochemical properties can differ significantly, potentially leading to less reliable quantitative data.[3]
The Critical Role of Internal Standards in Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to ion suppression or enhancement, thereby compromising the accuracy, precision, and sensitivity of the analytical method.[4] An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate normalization of the signal.
Deuterated internal standards, due to their near-identical chemical nature to the analyte, co-elute and experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4] Non-deuterated internal standards, having different physicochemical properties, may not co-elute perfectly with the analyte and can be affected differently by the sample matrix, leading to inadequate compensation for matrix effects.[3][5]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale |
| Accuracy & Precision | High | Variable, potentially lower | This compound closely tracks the analyte's behavior throughout the analytical process, providing superior correction for variability.[5][6] |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | Due to co-elution and identical ionization properties, this compound effectively normalizes matrix-induced signal fluctuations.[3][4] |
| Extraction Recovery Correction | Excellent | Variable | Similar physicochemical properties ensure that the extraction efficiency of this compound mirrors that of lifitegrast.[2][3] |
| Chromatographic Behavior | Co-elutes with lifitegrast | Different retention time | A non-deuterated IS will have a different retention time, leading to differential matrix effects.[7][8] |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is more complex and expensive.[9] |
| Availability | May require custom synthesis | More readily available | Structural analogs are often commercially available as they are not custom-synthesized for a specific analyte.[9] |
Experimental Protocols for Lifitegrast Quantification
A robust and validated bioanalytical method is essential for accurate pharmacokinetic studies. Several studies have detailed the successful use of deuterated internal standards for the quantification of lifitegrast in various biological matrices.
Example Protocol: Quantification of Lifitegrast in Rabbit Plasma and Ocular Tissues using this compound
This protocol is based on a validated LC-MS/MS method for the determination of lifitegrast in rabbit plasma, cornea, conjunctiva, and sclera.[10]
1. Sample Preparation:
-
To a 50 µL aliquot of the biological sample (plasma or tissue homogenate), add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Column: Atlantis dC18 (5 µm, 2.1 × 150 mm)[10]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile.[10]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.[10]
-
Mass Transitions:
3. Method Validation:
-
The method was validated for linearity, accuracy, precision, and stability.[10]
-
Linearity: The calibration curves were linear over the concentration range of 2 to 500 ng/mL for plasma and 5 to 500 ng/mL for ocular tissues.[10]
-
Accuracy: Intra- and inter-day accuracy ranged from 95.76% to 106.80% in plasma and 94.42% to 112.80% in ocular tissues.[10]
-
Precision: The precision was within 8.56% in plasma and 9.72% in ocular tissues.[10]
A similar UPLC-MS/MS method for lifitegrast in human plasma and tears utilized lifitegrast-d4 as the internal standard and also demonstrated high sensitivity, accuracy, and precision in accordance with FDA and EMA guidelines.[11][12][13]
Visualizing the Workflow and Rationale
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Lifitegrast-d6 and Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. In the context of the novel small molecule integrin antagonist, Lifitegrast (B1675323), this guide provides an objective comparison between the deuterated internal standard, Lifitegrast-d6, and its non-deuterated structural analogs. This comparison is supported by experimental data from published studies to inform the selection of the most appropriate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as the deuterated this compound, and structural analogs, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogs.[1] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1] this compound, with deuterium (B1214612) atoms replacing some hydrogen atoms, is an exemplary SIL-IS for the bioanalysis of Lifitegrast.
Below is a summary of quantitative performance data from studies utilizing a deuterated internal standard for Lifitegrast bioanalysis, alongside a hypothetical representation of a structural analog's performance to illustrate the typical differences observed.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Justification for Performance Difference |
| Accuracy (%) | 95.76 to 106.80 (in plasma)[3] | 85 - 115 | Deuterated IS co-elutes with the analyte, providing more effective correction for matrix effects and ionization variability.[1] |
| Precision (%CV) | Within 8.56 (in plasma)[3] | < 15 | Near-identical physicochemical properties lead to more consistent behavior throughout the analytical process.[1] |
| Matrix Effect (%CV of IS-normalized MF) | Typically < 15 | Can be > 15 | SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to better compensation.[4] |
| Recovery (%CV) | Typically < 15 | Can be variable | Similar extraction behavior ensures that any loss of analyte during sample preparation is mirrored by the IS. |
| Linearity (r²) | > 0.999[5] | > 0.99 | Both can provide good linearity, but the reduced variability with a deuterated IS often leads to a stronger correlation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following are summaries of experimental protocols used for the quantification of Lifitegrast in biological matrices using a deuterated internal standard.
LC-MS/MS Method for Lifitegrast in Rabbit Plasma and Ocular Tissues
-
Internal Standard: this compound[3]
-
Sample Preparation: Protein precipitation using acetonitrile.[3]
-
Chromatographic Separation: Atlantis dC18 column (5 µm, 2.1 × 150 mm) with a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile.[3]
-
Mass Spectrometry: Monitoring of the mass transition of precursor to product ion at 615.2 → 145.0 for Lifitegrast and 621.2 → 145.1 for the internal standard.[3]
-
Quantification Range: 2 to 500 ng/mL for plasma and 5 to 500 ng/mL in ocular tissue homogenates.[3]
UPLC-MS/MS Method for Lifitegrast in Human Plasma and Tears
-
Internal Standard: Lifitegrast-d4[5]
-
Sample Preparation:
-
Plasma: Liquid-liquid extraction.[5]
-
Tears: Direct protein precipitation. 50 µl of tear sample and 50 µl of IS working solution (15.00 μg/ml) were mixed, followed by the addition of 400 µl of acetonitrile/water (30:70, containing 0.1% v/v formic acid). After centrifugation, the supernatant was diluted and injected.[5]
-
-
Chromatographic System: UPLC system.[5]
-
Mass Spectrometry: Tandem mass spectrometry.[5]
-
Quantification Range: 25.00–2000.00 pg/ml in plasma and 4.00–1000.00 μg/ml in tears.[5]
Visualizing the Bioanalytical Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lifitegrast Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lifitegrast (B1675323) in biological matrices. The use of a stable isotope-labeled internal standard, such as Lifitegrast-d6 or a similar deuterated analog, is critical for mitigating matrix effects and ensuring the accuracy and reproducibility of bioanalytical data. This document outlines the experimental protocols and performance characteristics of published methods to aid researchers in the selection and implementation of robust analytical techniques for pharmacokinetic and other drug development studies.
Experimental Protocols: A Side-by-Side Comparison
The accurate quantification of Lifitegrast relies on optimized sample preparation and LC-MS/MS parameters. Below is a comparison of two distinct methodologies reported for analyzing Lifitegrast in various biological samples.
Method A is based on a study quantifying Lifitegrast in rabbit plasma and ocular tissues, utilizing this compound as the internal standard[1]. Method B details the analysis of Lifitegrast in human plasma and tears, employing Lifitegrast-d4 as the internal standard[2][3].
| Parameter | Method A: Rabbit Plasma & Ocular Tissues[1] | Method B: Human Plasma & Tears[2][3] |
| Internal Standard | This compound | Lifitegrast-d4 |
| Sample Preparation | Protein Precipitation with acetonitrile. | Plasma: Liquid-Liquid Extraction. Tears: Direct protein precipitation. |
| Chromatography Column | Atlantis dC18 (5 µm, 2.1 × 150 mm) | Information not specified in abstract. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid | Plasma: Not specified. Tears: Acetonitrile/water (30:70, containing 0.1% v/v formic acid). |
| Mass Spectrometry | Triple Quadrupole (details not specified) | UPLC-MS/MS System (details not specified) |
| Ionization Mode | Positive Ion Mode | Not specified. |
| MRM Transitions (Q1/Q3) | Lifitegrast: 615.2 → 145.0 This compound: 621.2 → 145.1 | Information not specified in abstract. |
Performance Characteristics and Validation Data
The reliability of an analytical method is determined through rigorous validation. The following tables summarize the key performance metrics for the compared methods, demonstrating their suitability for bioanalysis.
Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Method A: Rabbit Plasma[1] | Method A: Rabbit Ocular Tissues[1] | Method B: Human Plasma[2][3] | Method B: Human Tears[2][3] |
| Concentration Range | 2 - 500 ng/mL | 5 - 500 ng/mL | 25.00 - 2000.00 pg/mL | 4.00 - 1000.00 µg/mL |
| Correlation Coefficient (r²) | Not specified. | Not specified. | 0.9997 (Typical) | 0.9994 (Typical) |
| Regression Equation | Not specified. | Not specified. | y = 0.001804x + 0.000559 | y = 0.003585x + 0.003803 |
Precision measures the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value.
| Matrix | Method | Precision (%CV) | Accuracy (% Range) |
| Rabbit Plasma | Method A[1] | Within 8.56% | 95.76% - 106.80% |
| Rabbit Ocular Tissues | Method A[1] | Within 9.72% | 94.42% - 112.80% |
| Human Plasma & Tears | Method B[2][3] | Complied with regulatory criteria. | Complied with regulatory criteria. |
Stability evaluations ensure that the analyte's concentration does not change during sample handling and storage.
| Condition | Method A: Rabbit Plasma & Ocular Tissues[1] | Method B: Human Plasma[2] |
| Short-Term (Benchtop) | Validated | Assessed at room temperature. |
| Long-Term Storage | Validated | Assessed at -20°C and -80°C. |
| Freeze-Thaw Cycles | Validated | Assessed for 4 cycles. |
| Autosampler Stability | Validated | Assessed at 8°C. |
Mandatory Visualizations
The following diagrams illustrate the typical workflow and logical connections in the validation of a bioanalytical method for Lifitegrast.
Caption: Bioanalytical Workflow for Lifitegrast Quantification.
Caption: Interrelation of Method Validation Parameters.
Conclusion
The presented data demonstrates that robust and sensitive LC-MS/MS methods have been successfully developed and validated for the quantification of Lifitegrast in a range of biological matrices. The use of a deuterated internal standard like this compound is a consistent element in achieving reliable quantification by correcting for variability during sample preparation and analysis. While specific parameters such as extraction techniques and chromatographic conditions may vary, the validation data confirms that these methods meet regulatory expectations for accuracy, precision, and linearity. The choice of a specific method will depend on the matrix of interest, the required sensitivity (LLOQ), and the available instrumentation. This comparative guide serves as a valuable resource for researchers to establish and cross-validate analytical methods for Lifitegrast, ensuring high-quality data in drug development programs.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Lifitegrast: Assessing Linearity and Range with a d6 Standard and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lifitegrast (B1675323), a key therapeutic agent in the treatment of dry eye disease. A central focus is placed on the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Lifitegrast-d6). This is critically compared against alternative methods, including LC-MS/MS with a different deuterated standard (d4), reverse-phase high-performance liquid chromatography (RP-HPLC), and ultraviolet-visible (UV-Vis) spectroscopy, which do not employ an internal standard. This guide aims to equip researchers with the necessary data and methodologies to select the most appropriate quantification strategy for their specific research needs.
Comparative Analysis of Lifitegrast Quantification Methods
The selection of an appropriate analytical method for drug quantification is paramount for accurate pharmacokinetic, pharmacodynamic, and quality control studies. The following tables summarize the key performance characteristics, specifically the linearity and range, of four distinct methods for Lifitegrast quantification.
| Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | This compound | Rabbit Plasma | 2 - 500 ng/mL | Not explicitly stated, but method was validated | [1] |
| Rabbit Ocular Tissues | 5 - 500 ng/mL | Not explicitly stated, but method was validated | [1] | ||
| UPLC-MS/MS | Lifitegrast-d4 | Human Plasma | 25.00 - 2000.00 pg/mL | 0.9997 | [2] |
| RP-HPLC | None | Bulk Drug | 2 - 12 µg/mL | 0.999 | [3][4][5] |
| UV-Vis Spectroscopy | None | Bulk Drug | 5 - 30 µg/mL | 0.9995 | [3][5] |
Table 1: Comparison of Linearity and Range for Lifitegrast Quantification Methods. This table highlights the significant differences in the analytical range and sensitivity of the various methods. The use of a deuterated internal standard in LC-MS/MS methods generally allows for lower limits of quantification, making it ideal for biological matrices where drug concentrations are low.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the compared Lifitegrast quantification techniques.
LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific, making it suitable for complex biological matrices.[1]
Sample Preparation:
-
Biological samples (plasma or homogenized ocular tissues) are subjected to protein precipitation.
-
Acetonitrile is added to the sample to precipitate proteins.
-
This compound is added as the internal standard.
-
The sample is centrifuged, and the supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm)
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Monitored Transitions:
-
Lifitegrast: 615.2 → 145.0 m/z
-
This compound: 621.2 → 145.1 m/z
-
UPLC-MS/MS with Lifitegrast-d4 Internal Standard
This ultra-performance liquid chromatography method offers high resolution and speed.[2]
Sample Preparation:
-
Lifitegrast-d4 internal standard is added to the human plasma samples.
-
Liquid-liquid extraction or direct protein precipitation is performed.
-
The extracted sample is transferred to a UPLC vial for analysis.
Chromatographic Conditions:
-
System: UPLC
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometric Conditions:
-
Ionization Mode: Not explicitly stated, but likely ESI+.
-
Monitored Transitions: Not explicitly stated.
RP-HPLC without Internal Standard
This method is a cost-effective and robust technique for the analysis of bulk drug and pharmaceutical dosage forms.[3][4][5]
Sample Preparation:
-
A standard stock solution of Lifitegrast is prepared in methanol.
-
Working standard solutions are prepared by diluting the stock solution to concentrations within the linear range (2-12 µg/mL).
Chromatographic Conditions:
-
Column: SunFire C18 (250 × 4.6 mm i.d., 5µm)
-
Mobile Phase: Methanol, acetonitrile, and water in the ratio of 20:60:20 (v/v), with the pH adjusted to 2.27 with orthophosphoric acid.
-
Flow Rate: Not explicitly stated.
-
Detection: UV at a specific wavelength (not explicitly stated).
UV-Vis Spectroscopy without Internal Standard
This is a simple and rapid method suitable for the quantification of Lifitegrast in bulk form.[3][5]
Sample Preparation:
-
A stock solution of Lifitegrast is prepared in methanol.
-
A series of dilutions are made from the stock solution to obtain concentrations within the Beer-Lambert law range (5-30 µg/mL).
Spectrophotometric Conditions:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 260 nm
-
Analysis: The absorbance of the sample solutions is measured at 260 nm, and the concentration is determined from a calibration curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the methodologies and the mechanism of action of Lifitegrast, the following diagrams are provided.
Caption: Experimental workflows for Lifitegrast quantification.
Caption: Mechanism of action of Lifitegrast.
Discussion
The choice of a quantification method for Lifitegrast is highly dependent on the research question and the sample matrix.
-
LC-MS/MS with a deuterated internal standard (d6 or d4) is the gold standard for bioanalytical studies. The co-elution of the analyte and the stable isotope-labeled internal standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy, precision, and sensitivity.[1][2] The data presented demonstrates that these methods can achieve quantification in the picogram to nanogram per milliliter range, which is essential for pharmacokinetic studies in plasma and ocular tissues where drug concentrations are typically low.
-
RP-HPLC with UV detection offers a reliable and more accessible alternative for the analysis of bulk drug substance and pharmaceutical formulations.[3][4][5] While less sensitive than LC-MS/MS, its linearity in the microgram per milliliter range is well-suited for quality control and formulation development where analyte concentrations are significantly higher. The absence of an internal standard necessitates careful control of experimental conditions to ensure accuracy.
-
UV-Vis spectroscopy is the simplest and most rapid method, but also the least specific.[3][5] It is primarily useful for the preliminary quantification of pure Lifitegrast in bulk form. Its application is limited by potential interference from other UV-absorbing compounds in more complex samples.
Mechanism of Action: Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[6][7] This interaction is a critical step in the T-cell mediated inflammatory cascade that contributes to the pathology of dry eye disease. As illustrated in the signaling pathway diagram, Lifitegrast binds to LFA-1 on T-cells, preventing its association with ICAM-1 on antigen-presenting cells and corneal epithelial cells. This blockade inhibits T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, thereby reducing ocular surface inflammation.
Conclusion
For the assessment of Lifitegrast in biological matrices, LC-MS/MS with a deuterated internal standard, such as this compound, is the superior method, offering unparalleled sensitivity and specificity. The linearity and range of this method are well-suited for pharmacokinetic and bioequivalence studies. For routine quality control of bulk drug and pharmaceutical products, RP-HPLC and UV-Vis spectroscopy provide practical and cost-effective alternatives, with the understanding of their limitations in terms of sensitivity and specificity. The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the desired level of accuracy and precision.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 7. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Lifitegrast Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lifitegrast (B1675323) in biological matrices. A key feature of both methodologies is the use of a deuterated internal standard to ensure accuracy and precision, a gold standard practice in quantitative bioanalysis. The data and protocols presented are compiled from peer-reviewed publications and are intended to serve as a valuable resource for researchers developing and validating their own bioanalytical assays for Lifitegrast.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is considered the gold standard. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. This mimicry allows for the correction of variability that can occur at multiple stages of the analytical process, including extraction efficiency, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Inter-Laboratory Method Comparison
While a formal inter-laboratory comparison study for Lifitegrast bioanalysis has not been publicly documented, this guide presents a side-by-side comparison of two independently developed and validated methods. This "virtual" comparison offers insights into the different approaches to Lifitegrast quantification in various biological matrices.
Table 1: Comparison of Bioanalytical Method Parameters for Lifitegrast
| Parameter | Method 1 (Juan et al., 2024)[1][2] | Method 2 (Kim et al., 2023)[3] |
| Analyte | Lifitegrast | Lifitegrast |
| Internal Standard | Lifitegrast-d4 | Lifitegrast-d6 |
| Biological Matrix | Human Plasma and Tears | Rabbit Plasma and Ocular Tissues (cornea, conjunctiva, sclera) |
| Quantification Range | Plasma: 25.00–2000.00 pg/mL Tears: 4.00–1000.00 µg/mL | Plasma: 2–500 ng/mL Ocular Tissues: 5–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Plasma: 25.00 pg/mL Tears: 4.00 µg/mL | Plasma: 2 ng/mL Ocular Tissues: 5 ng/mL |
| Linearity (r²) | > 0.99 | Not explicitly stated, but calibration curves were linear |
Table 2: Accuracy and Precision Data
| Method | Matrix | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Method 1 (Juan et al., 2024)[1] | Human Plasma | LLOQ (25.00 pg/mL) | 8.7 | 104.0 | 9.8 | 102.7 |
| Low QC (75.00 pg/mL) | 5.5 | 98.7 | 6.4 | 101.3 | ||
| Medium QC (240.0 pg/mL) | 4.1 | 102.5 | 5.2 | 103.3 | ||
| High QC (1500.0 pg/mL) | 3.2 | 99.3 | 4.5 | 100.7 | ||
| Method 2 (Kim et al., 2023)[3] | Rabbit Plasma | Low QC (6 ng/mL) | 8.56 | 95.76 | 6.42 | 99.11 |
| Medium QC (80 ng/mL) | 4.21 | 106.80 | 3.11 | 102.91 | ||
| High QC (400 ng/mL) | 2.33 | 103.20 | 2.18 | 101.65 | ||
| Ocular Tissues | Low QC (15 ng/mL) | 9.72 | 94.42 | 7.53 | 98.54 | |
| Medium QC (150 ng/mL) | 5.31 | 112.80 | 4.19 | 105.13 | ||
| High QC (400 ng/mL) | 3.18 | 108.21 | 2.87 | 103.47 |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the two compared bioanalytical methods.
General Bioanalytical Workflow
The diagram below illustrates a typical workflow for the bioanalysis of Lifitegrast using a deuterated internal standard and LC-MS/MS.
General workflow for Lifitegrast bioanalysis.
Method 1: Quantification of Lifitegrast in Human Plasma and Tears[1][2]
This method was developed for the determination of Lifitegrast in human plasma and tears using Lifitegrast-d4 as the internal standard.
1. Sample Preparation:
-
Plasma: To 50 µL of plasma sample, 50 µL of the internal standard working solution (Lifitegrast-d4) is added. After vortexing, 400 µL of acetonitrile (B52724) is added for protein precipitation. The mixture is vortexed and then centrifuged. The supernatant is transferred and an aliquot is injected into the LC-MS/MS system.
-
Tears: Tear samples are collected using Schirmer strips. The strips are placed in an extraction solution (methanol/water) and vortexed. An aliquot of the tear extract is mixed with the internal standard solution, followed by the addition of acetonitrile/water. After centrifugation, the supernatant is diluted and injected for analysis.
2. Liquid Chromatography:
-
System: UPLC system
-
Column: ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile with 0.01% formic acid
-
Flow Rate: Gradient elution
-
Column Temperature: 40°C
3. Mass Spectrometry:
-
Instrument: Tandem mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Lifitegrast: MRM transition not explicitly stated in the provided abstract
-
Lifitegrast-d4: MRM transition not explicitly stated in the provided abstract
-
Method 2: Quantification of Lifitegrast in Rabbit Plasma and Ocular Tissues[3]
This method was established for the quantification of Lifitegrast in rabbit plasma and various ocular tissues using this compound as the internal standard.
1. Sample Preparation:
-
Plasma and Tissue Homogenates: To the biological sample, the internal standard working solution (this compound) is added. Protein precipitation is performed by adding acetonitrile. The mixture is vortexed and centrifuged. The resulting supernatant is then injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
System: LC system
-
Column: Atlantis dC18 (2.1 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile
-
Flow Rate: Not explicitly stated
-
Column Temperature: Not explicitly stated
3. Mass Spectrometry:
-
Instrument: Tandem mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Lifitegrast: m/z 615.2 → 145.0
-
This compound: m/z 621.2 → 145.1
-
Conclusion
The two presented methods demonstrate robust and sensitive approaches for the quantification of Lifitegrast in various biological matrices. Both methods successfully employ deuterated internal standards to ensure high-quality data, adhering to the principles of good bioanalytical practice. The choice of a specific method will depend on the research needs, including the biological matrix of interest and the required sensitivity. The detailed protocols and comparative data in this guide can aid researchers in the selection and implementation of a suitable bioanalytical strategy for their Lifitegrast studies.
References
- 1. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the precision and accuracy of Lifitegrast measurements with Lifitegrast-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the precise and accurate measurement of Lifitegrast, a key therapeutic agent in the treatment of dry eye disease. The focus is on the use of the deuterated internal standard, Lifitegrast-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a comparative look at alternative analytical techniques.
Executive Summary
The quantification of Lifitegrast in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The gold standard for bioanalysis is LC-MS/MS, and the use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving high precision and accuracy. This guide presents data on the performance of an LC-MS/MS method utilizing this compound and compares it with other analytical approaches, including LC-MS/MS with a different internal standard (Lifitegrast-d4) and alternative methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry.
Data Presentation: Precision and Accuracy of Lifitegrast Measurements
The following tables summarize the quantitative performance data from various analytical methods for Lifitegrast.
Table 1: Performance Characteristics of LC-MS/MS Method using this compound Internal Standard for Rabbit Plasma and Ocular Tissues
| Parameter | Plasma | Ocular Tissues |
| Linearity Range | 2 - 500 ng/mL | 5 - 500 ng/mL |
| Intra-day Accuracy | 95.76% - 106.80% | 94.42% - 112.80% |
| Inter-day Accuracy | 95.76% - 106.80% | 94.42% - 112.80% |
| Precision (%RSD) | Within 8.56% | Within 9.72% |
| Data sourced from a study on the determination of Lifitegrast in rabbit plasma and ocular tissues. |
Table 2: Performance Characteristics of LC-MS/MS Method using Lifitegrast-d4 Internal Standard for Human Plasma and Tears
| Parameter | Plasma | Tears |
| Linearity Range | 25.00 - 2000.00 pg/mL | 4.00 - 1000.00 µg/mL |
| Lower Limit of Quantification (LLOQ) | 25.00 pg/mL | 4.00 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.9994 |
| This method demonstrated acceptable accuracy and precision in compliance with regulatory criteria. |
Table 3: Performance Characteristics of Alternative Analytical Methods for Lifitegrast in Bulk and Pharmaceutical Dosage Forms
| Method | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| UV-Spectrophotometry | 5 - 30 µg/mL | 0.9995 | 0.77 µg/mL | 2.33 µg/mL | 98.28% - 101.69% |
| RP-HPLC | 2 - 12 µg/mL | 0.999 | 0.50 µg/mL | 1.52 µg/mL | - |
| These methods were validated according to ICH guidelines. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for Lifitegrast Quantification using this compound
This protocol is based on a validated method for the determination of Lifitegrast in rabbit plasma and ocular tissues.
a. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL centrifuge tube, add 50 µL of the biological sample (plasma or tissue homogenate).
-
Add 10 µL of this compound internal standard (IS) solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Atlantis dC18 column (5 µm, 2.1 × 150 mm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Isocratic or gradient elution as optimized.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lifitegrast: m/z 615.2 → 145.0
-
This compound (IS): m/z 621.2 → 145.1
-
RP-HPLC Method for Lifitegrast Quantification
This protocol is based on a validated method for the estimation of Lifitegrast in bulk and pharmaceutical dosage forms.
a. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Lifitegrast in methanol (B129727) to obtain a known concentration.
-
Sample Solution: Dilute the pharmaceutical dosage form with methanol to achieve a concentration within the calibration range.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: SunFire C18 column (250 × 4.6 mm i.d., 5µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 20:60:20 (v/v), with the pH adjusted to 2.27 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
UV-Spectrophotometric Method for Lifitegrast Quantification
This protocol is based on a validated method for the estimation of Lifitegrast in bulk and pharmaceutical dosage forms.
a. Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Solutions: Prepare a series of standard solutions of Lifitegrast in methanol with concentrations ranging from 5 to 30 µg/mL.
b. Spectrophotometric Measurement:
-
Instrument: A UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorption (λmax): Determine the λmax of Lifitegrast in methanol (reported as 260 nm).
-
Measurement: Measure the absorbance of the standard and sample solutions at 260 nm against a methanol blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
Mandatory Visualization
Signaling Pathway of Lifitegrast's Mechanism of Action
A Comparative Guide to Lifitegrast-d6 and Lifitegrast-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. For the quantification of Lifitegrast, an integrin antagonist used in the treatment of dry eye disease, deuterated analogs such as Lifitegrast-d6 and Lifitegrast-d4 are commonly employed. This guide provides an objective comparison of their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key analytical and biological pathways.
Principles of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by a mass spectrometer, while their analogous physicochemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization. This co-eluting and co-ionizing behavior effectively compensates for variations in sample extraction, injection volume, and matrix effects, leading to more robust and reliable quantification. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for the use of such internal standards.[1][2][3][4]
Performance Comparison: this compound vs. Lifitegrast-d4
Table 1: Bioanalytical Method Parameters with this compound Internal Standard
| Parameter | Performance Metric |
| Matrix | Rabbit Plasma and Ocular Tissues |
| Linearity Range (Plasma) | 2 to 500 ng/mL |
| Linearity Range (Ocular Tissues) | 5 to 500 ng/mL |
| Intra-day Accuracy (Plasma) | 95.76% to 106.80% |
| Inter-day Accuracy (Plasma) | Not explicitly stated |
| Intra-day Precision (Plasma) | Within 8.56% |
| Inter-day Precision (Plasma) | Not explicitly stated |
| Intra-day Accuracy (Ocular Tissues) | 94.42% to 112.80% |
| Inter-day Accuracy (Ocular Tissues) | Not explicitly stated |
| Intra-day Precision (Ocular Tissues) | Within 9.72% |
| Inter-day Precision (Ocular Tissues) | Not explicitly stated |
| Mass Transition (m/z) | 621.2 → 145.1 |
Data extracted from a study on the LC-MS/MS method for Lifitegrast in rabbit plasma and ocular tissues.
Table 2: Bioanalytical Method Parameters with Lifitegrast-d4 Internal Standard
| Parameter | Performance Metric |
| Matrix | Human Plasma and Tears |
| Linearity Range (Plasma) | 25.00 to 2000.00 pg/mL |
| Linearity Range (Tears) | 4.00 to 1000.00 µg/mL |
| Accuracy (Plasma) | Within acceptable regulatory criteria |
| Precision (Plasma) | Within acceptable regulatory criteria |
| Accuracy (Tears) | Within acceptable regulatory criteria |
| Precision (Tears) | Within acceptable regulatory criteria |
| Lower Limit of Quantification (LLOQ) (Plasma) | 25.00 pg/mL |
| Mass Transition (m/z) | Not explicitly stated in the abstract |
Data extracted from a study on the UPLC-MS/MS method for Lifitegrast in human plasma and tears.
Experimental Protocols
Bioanalytical Method Using this compound
Sample Preparation (Protein Precipitation):
-
To a biological sample (plasma or ocular tissue homogenate), add the this compound internal standard solution.
-
Add acetonitrile (B52724) to precipitate the proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions:
-
Lifitegrast: 615.2 → 145.0
-
This compound: 621.2 → 145.1
-
Bioanalytical Method Using Lifitegrast-d4
Sample Preparation:
-
Add Lifitegrast-d4 internal standard solution to the human plasma or tear sample.
-
The specific extraction method (e.g., protein precipitation, liquid-liquid extraction) is not detailed in the abstract but is stated to have been performed.
-
Transfer the processed sample to a UPLC vial.
Chromatographic Conditions:
-
System: UPLC (Ultra-Performance Liquid Chromatography)
-
Column: Specific column details not provided in the abstract.
-
Mobile Phase: Specific mobile phase composition not provided in the abstract.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive mode (inferred from typical bioanalytical methods for similar compounds).
-
Monitored Transitions: Not explicitly stated in the abstract.
Mandatory Visualizations
References
Safety Operating Guide
Essential Safety and Handling of Lifitegrast-d6 for Research Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for handling Lifitegrast-d6, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast. The following procedural guidance outlines personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Must have side shields or be of a wrap-around design to protect against splashes. |
| Chemical Splash Goggles | Recommended when there is a significant risk of splashing, providing a complete seal around the eyes. | |
| Hand Protection | Nitrile Gloves | Should be worn at all times when handling the compound or its containers. It is recommended to use double gloving for added protection. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn to protect personal clothing from contamination. |
| Disposable Gown | For procedures with a higher risk of contamination, a disposable gown that closes in the back is recommended. | |
| Respiratory Protection | Fume Hood | All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator | May be considered for weighing operations outside of a fume hood, based on a risk assessment. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential for the safe handling of this compound. This includes procedures for preparation, weighing, dissolution, and storage.
Preparation and Weighing
-
Preparation of Workspace: Before handling, ensure the work area, typically a chemical fume hood, is clean and free of clutter. All necessary equipment, such as spatulas, weigh boats, and vials, should be readily available.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood to contain any airborne particles.
-
Use a dedicated set of utensils for handling the compound.
-
Handle the solid compound gently to avoid creating dust.
-
Dissolution and Solution Preparation
-
Solvent Selection: Lifitegrast is soluble in organic solvents such as DMSO and dimethylformamide at approximately 30 mg/mL.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an aqueous buffer, such as PBS (pH 7.2).[1] The solubility in a 1:4 solution of DMSO:PBS is approximately 0.2 mg/mL.[1] It is advised not to store aqueous solutions for more than a day.[1]
-
Dissolution Procedure:
-
In a chemical fume hood, add the appropriate volume of the chosen solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage
-
Solid Compound: Store this compound as a crystalline solid at -20°C for long-term stability.[1]
-
Stock Solutions: If preparing stock solutions in organic solvents, store them in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed waste container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Deuterated Compounds: While deuterium (B1214612) is a stable, non-radioactive isotope, it is good practice to dispose of deuterated compounds through a certified chemical waste disposal service. Some suppliers may offer a return program for depleted heavy water.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of Lifitegrast is 615.5 g/mol ; the molecular weight of this compound will be slightly higher and should be confirmed from the certificate of analysis provided by the supplier. For this example, we will assume a molecular weight of 621.5 g/mol .
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weigh boat
-
Spatula
-
Appropriate volumetric flask or vial
-
Vortex mixer or sonicator
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 621.5 g/mol = 0.006215 g = 6.215 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 6.215 mg of this compound onto a tared weigh boat.
-
Transfer: Quantitatively transfer the weighed solid into a clean, appropriately sized volumetric flask or vial.
-
Dissolution: Add a small amount of DMSO to the weigh boat to rinse any remaining solid and transfer it to the flask/vial. Add DMSO to the flask/vial to bring the total volume to 1 mL.
-
Mixing: Cap the flask/vial securely and vortex or sonicate until all the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
